1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” were not found, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Antitumor Activities
Research has highlighted the potential of compounds related to 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole in the synthesis of derivatives with significant antitumor activities. A study by Mohareb and Gamaan (2018) synthesized thiophene, pyrazole, and coumarin derivatives incorporating benzo[d]imidazole moieties. These compounds were evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), with several showing high potencies. This research opens avenues for developing new anticancer agents based on this chemical framework (Mohareb & Gamaan, 2018).
Insecticidal Properties
Another study by Fadda et al. (2017) explored the synthesis of new heterocycles incorporating a thiadiazole moiety derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these derivatives for agricultural applications. This research demonstrates the versatility of the thiophene-pyrazole framework in generating compounds with beneficial insecticidal properties (Fadda et al., 2017).
Antioxidant Activity
Research into the design and synthesis of novel derivatives of 1H-3-indolyl compounds incorporating the thiophene and pyrazole moieties has also indicated promising antioxidant activities. A study by Aziz et al. (2021) involved the creation of derivatives to investigate their potential as antioxidants, particularly against ABTS radicals. This study utilized 2D QSAR modeling and molecular docking studies to propose the mechanism of action of these compounds as cytochrome c peroxidase inhibitors. One derivative, in particular, showed higher antioxidant activity than ascorbic acid, highlighting the potential for these compounds in medicinal chemistry as high-efficiency antioxidants (Aziz et al., 2021).
Antimicrobial and Antibacterial Activities
The potential for antimicrobial and antibacterial applications of derivatives related to this compound has been explored in various studies. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, evaluating their antioxidant activity and the effect of hydrogen bonding on the self-assembly process. These studies provide a foundation for the development of new antimicrobial agents utilizing this chemical scaffold (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus, such as 1-ethyl-6-(thiophen-3-yl)-1h-imidazo[1,2-b]pyrazole, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that pyrazole-bearing compounds are known for their diverse pharmacological effects
Biochemical Pathways
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiophene-containing compounds are soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence their absorption and distribution.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOIZBHYGAHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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